molecular formula C11H10N2O3S B2696996 Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate CAS No. 51487-23-1

Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate

Cat. No.: B2696996
CAS No.: 51487-23-1
M. Wt: 250.27
InChI Key: KYHXRGFGNHXHLY-UHFFFAOYSA-N
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Description

Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate is a heterocyclic compound featuring a quinazoline core substituted with a hydroxyl group at position 4 and a sulfanylacetate ester moiety at position 2. The quinazoline scaffold is known for its diverse biological activities, including antiviral, antibacterial, and anticancer properties .

Structural characterization of related compounds (e.g., crystallographic analysis via SHELX software) highlights the importance of planar quinazoline rings and hydrogen-bonding networks in stabilizing molecular conformations .

Properties

IUPAC Name

methyl 2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-16-9(14)6-17-11-12-8-5-3-2-4-7(8)10(15)13-11/h2-5H,6H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHXRGFGNHXHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives). The process begins with the coupling of anthranilic acid derivatives with the appropriate acid chloride to generate substituted anthranilates. These intermediates undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazin-4-ones. The benzoxazinones are then treated with ammonia solution to yield quinazolinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Ester Hydrolysis and Hydrazide Formation

The methyl ester group undergoes nucleophilic substitution reactions, forming derivatives critical for further functionalization.

Reaction with Hydrazine Hydrate
Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate reacts with hydrazine hydrate in ethanol under reflux to yield the corresponding hydrazide (2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetohydrazide) .

Key Data:

  • Yield: 85%

  • IR (KBr, cm⁻¹): 3320 (N–H), 1685 (C=O), 1610 (C=N)

  • ¹H NMR (DMSO-d₆, δ ppm): 3.84 (s, 2H, CH₂), 7.42–8.05 (m, 4H, aromatic), 9.50 (s, 1H, OH)

This hydrazide serves as a precursor for thiosemicarbazides and heterocyclic derivatives.

Cyclization to 1,3,4-Thiadiazoles and 1,3,4-Triazoles

The thiosemicarbazide undergoes cyclization under acidic or basic conditions to form heterocycles.

Acidic Cyclization

Treatment with concentrated H₂SO₄ yields 2-{[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}quinazolin-4(3H)-one .

  • Yield: 80%

  • M.p.: 320–321°C

  • MS (m/z): 318 [M⁺]

Basic Cyclization

Reaction with NaOH produces 2-{[(5-mercapto-4H-1,3,4-triazol-3-yl)methyl]sulfanyl}quinazolin-4(3H)-one .

  • Yield: 75%

  • IR (KBr, cm⁻¹): 2550 (S–H), 1605 (C=N)

Condensation with Carbon Disulfide

The hydrazide reacts with CS₂ in alkaline conditions to form a carbodithioate intermediate, which further reacts with hydrazine hydrate to generate 2-{[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]sulfanyl}quinazolin-4(3H)-one .

Key Data:

  • Yield: 70%

  • ¹H NMR (DMSO-d₆, δ ppm): 4.12 (s, 2H, CH₂), 7.30–8.10 (m, 4H, aromatic)

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Quinazoline derivatives, including methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate, have been extensively studied for their anticancer properties. Research indicates that compounds with the quinazoline scaffold can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of 2-mercaptoquinazoline have shown significant activity against various cancer types, suggesting that this compound may also exhibit similar properties due to its structural characteristics .

Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that quinazoline derivatives can inhibit bacterial growth and possess antifungal properties. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds like this compound could provide new therapeutic options .

Enzyme Inhibition

α-Glucosidase Inhibitors
Recent studies have highlighted the potential of quinazoline derivatives as α-glucosidase inhibitors, which are crucial in managing diabetes by slowing carbohydrate absorption. The compound's ability to inhibit this enzyme suggests it could be developed into a therapeutic agent for controlling blood sugar levels . In vitro assays have shown promising results, indicating that such compounds can effectively lower glucose levels post-meal .

Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for further modifications that can lead to the development of new drugs with enhanced biological activities. The synthesis of this compound often involves reactions with other heterocycles or functional groups to create novel derivatives with tailored properties .

Case Study: Anticancer Activity

A study investigated the anticancer effects of a series of quinazoline derivatives, including those related to this compound. The results indicated significant inhibition of cell proliferation in breast and lung cancer cell lines, suggesting that this class of compounds could be further explored for cancer treatment .

Case Study: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound showed effective inhibition at low concentrations, highlighting its potential as a lead compound for developing new antibiotics .

Data Table: Summary of Applications

Application AreaSpecific ActivityReference
Anticancer ActivityInhibition of tumor growth
Antimicrobial PropertiesInhibition against various pathogens
Enzyme Inhibitionα-Glucosidase inhibition
Synthetic IntermediatePrecursor for novel drug development

Mechanism of Action

The mechanism of action of methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The quinazolinone ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, making it useful in therapeutic applications .

Comparison with Similar Compounds

Key Observations:

Quinazoline vs. Quinoxaline Derivatives: Quinoxaline derivatives (e.g., 14aa in ) exhibit broader antiviral activity against CV-B5 compared to quinazoline analogs. The 2,3-dimethoxy groups in 14aa may enhance binding to viral proteases or polymerases .

Impact of Ester Groups: Methyl or ethyl esters in sulfanylacetate derivatives (e.g., ) improve membrane permeability. For instance, methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate () has a calculated XLogP3 of 0.9, indicating moderate lipophilicity .

Sulfanyl Linkage and Bioactivity: The sulfanyl group in Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate facilitates interactions with cysteine residues in enzymatic active sites, a feature shared with Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate (), which targets kinases or proteases .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: Methyl esters generally exhibit higher logP values than their carboxylic acid counterparts. For example, methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate () has a molecular weight of 380.4 g/mol and XLogP3 of 0.9, favoring blood-brain barrier penetration .

Biological Activity

Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.

Molecular Structure:

  • IUPAC Name: this compound
  • CAS Number: 51487-23-1
  • Molecular Formula: C11H10N2O3S
  • Molecular Weight: 250.27 g/mol

The compound features a quinazoline core, which is known for its diverse biological activities, including antimicrobial and anticancer effects. The presence of the sulfanyl group and the ester functionality further enhances its potential reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition:
    • The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, it has demonstrated significant α-glucosidase inhibitory activity, which is crucial for managing diabetes by slowing carbohydrate absorption in the intestine .
  • Antioxidant Activity:
    • Research indicates that this compound exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress within cells. This activity is vital for preventing cellular damage and may contribute to its therapeutic potential in various diseases .
  • Antimicrobial Properties:
    • Preliminary studies suggest that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic processes .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

Study FocusFindings
α-Glucosidase Inhibition Exhibited potent inhibition comparable to acarbose, a standard drug .
Antioxidant Activity Demonstrated significant radical scavenging ability .
Antimicrobial Activity Effective against multiple bacterial strains; MIC values were established .

Case Studies

  • Diabetes Management:
    • A study highlighted the compound's ability to lower blood glucose levels in diabetic models, suggesting its potential as an antihyperglycemic agent. The mechanism was attributed to its α-glucosidase inhibitory action, which slows down carbohydrate digestion .
  • Cancer Research:
    • Investigations into the compound's anticancer properties are ongoing, with preliminary results indicating that it may induce apoptosis in cancer cell lines through oxidative stress mechanisms and enzyme modulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate, and how can reaction conditions be optimized to improve yield?

  • Methodology : Start with nucleophilic substitution between 4-hydroxyquinazoline-2-thiol and methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF or acetone). Monitor reaction progress via TLC (chloroform:methanol, 7:3 ratio) and optimize temperature (40–60°C) and stoichiometry to minimize side products . Post-reaction, isolate the product via vacuum filtration and purify using recrystallization (ethanol/water mixture) .

Q. How can the purity and structural integrity of the synthesized compound be validated?

  • Methodology : Use a combination of analytical techniques:

  • NMR : Confirm molecular structure via ¹H/¹³C NMR, focusing on the sulfanyl (-S-) linkage (δ ~3.5–4.0 ppm for SCH₂) and ester carbonyl (δ ~170 ppm) .
  • HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .
  • Elemental Analysis : Verify empirical formula (C₁₁H₁₀N₂O₃S) with ≤0.3% deviation .

Q. What crystallization strategies ensure high-quality single crystals for X-ray diffraction studies?

  • Methodology : Dissolve the compound in a mixed solvent system (e.g., ethanol:water, 9:1) and allow slow evaporation at 4°C. For triclinic or monoclinic systems, optimize crystal packing via intramolecular hydrogen bonds (e.g., N–H···O or O–H···N interactions) . Refine structures using SHELXL (SHELX-2018) with anisotropic displacement parameters and validate via CheckCIF to resolve ADPs and R-factor discrepancies .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic or electrophilic substitutions?

  • Methodology : Conduct DFT calculations (B3LYP/6-31G**) to map electrostatic potential surfaces and identify reactive sites (e.g., sulfanyl group as a nucleophile). Validate experimentally by reacting with electrophiles (e.g., alkyl halides) under controlled pH and solvent polarity . Compare experimental vs. computational activation energies to resolve mechanistic contradictions .

Q. What intermolecular interactions drive the compound’s supramolecular assembly in solid-state structures?

  • Methodology : Analyze hydrogen-bonding networks (e.g., N–H···O, O–H···N) and π-π stacking using Mercury 4.3. For layered packing (parallel to the c-axis), correlate lattice parameters (e.g., a = 9.08 Å, b = 9.24 Å, α = 101.8°) with solvent-accessible voids (e.g., channels in triclinic systems) . Use Hirshfeld surfaces to quantify interaction contributions (e.g., 25% H-bonding, 15% van der Waals) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?

  • Methodology : Perform accelerated degradation studies:

  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C common for esters) .
  • pH Stability : Incubate in buffers (pH 1–13) and monitor hydrolysis via HPLC. Ester hydrolysis to carboxylic acid is expected under alkaline conditions (pH >10) .

Q. What strategies mitigate low solubility in aqueous media for biological assays?

  • Methodology :

  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance solubility.
  • Prodrug Design : Synthesize phosphate or glycoside derivatives for improved bioavailability .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported crystal lattice parameters for structurally analogous compounds?

  • Approach : Cross-validate data using multiple refinement cycles in SHELXL, ensuring high-resolution data (θ > 25°) and correcting for absorption effects (SADABS). Compare with analogous structures (e.g., Ethyl 2-[(pyridin-2-yl)sulfanyl]acetate) to identify systematic errors (e.g., incorrect space group assignment) .

Q. Why do synthetic yields vary significantly across literature reports for sulfanyl-acetate derivatives?

  • Root Cause : Differences in reaction kinetics (e.g., competing thiol oxidation) and purification methods. Address via inert atmosphere (N₂/Ar) to prevent disulfide formation and gradient column chromatography (silica gel, hexane:ethyl acetate) .

Methodological Tools

  • Structural Refinement : SHELXL for anisotropic refinement and twin resolution (TWIN/BASF commands) .
  • Computational Modeling : Gaussian 16 for reaction pathway simulations .
  • Data Validation : CheckCIF for identifying PLATON alerts (e.g., "Bond Precision Alert") .

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